Imidol HCl
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Overview
Description
Imidol HCl is potentially for the treatment of HBV infection.
Scientific Research Applications
Pharmacokinetic Studies
Imidol hydrochloride, known for its potential in treating hepatitis B virus infection, has been a subject of various pharmacokinetic studies. Shi et al. (2012) developed a high-performance liquid chromatography-tandem mass spectrometry method to determine Imidol HCl in human plasma and urine. This method was utilized in a clinical pharmacokinetic study to observe the drug's behavior in healthy volunteers following oral administration (Shi et al., 2012). Similarly, Liu et al. (2014) investigated the absorption, excretion, and tissue distribution of Imidol in rats, providing valuable insights into its pharmacokinetic properties (Liu et al., 2014).
Drug Metabolism and Distribution
Research has also focused on understanding Imidol's metabolic pathways and distribution within the body. Xin (2010) established a method for determining Imidol hydrochloride in human plasma, which aided in exploring the drug's pharmacokinetics in healthy individuals (Xin, 2010). Liu et al. (2011) developed a method for quantifying Imidol in rat plasma, applying it to a pharmacokinetic study that revealed insights into the drug’s oral and intravenous administration (Liu et al., 2011).
Analytical Methods in Research
Advanced analytical methods have been pivotal in Imidol HCl research. A notable example includes the work of Bi Kaishun (2010) who developed a high-performance liquid chromatography (HPLC) method for separating Imidol HCl and its related compounds (Bi Kaishun, 2010).
properties
CAS RN |
1606174-14-4 |
---|---|
Product Name |
Imidol HCl |
Molecular Formula |
C19H19BrClNO4S |
Molecular Weight |
472.77 |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-((phenylsulfinyl)methyl)-1H-indole-3-carboxylate hydrochloride |
InChI |
InChI=1S/C19H18BrNO4S.ClH/c1-3-25-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-26(24)12-7-5-4-6-8-12;/h4-10,22H,3,11H2,1-2H3;1H |
InChI Key |
RMUDTEUUEJZZRY-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CS(C2=CC=CC=C2)=O)N(C)C3=C1C=C(O)C(Br)=C3)OCC.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.